
Dopamine D3 Receptor Agonist 13a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine D3 Receptor Agonist 13a is a compound that selectively targets the dopamine D3 receptor. It acts as a partial agonist at dopamine D2 receptors and as an antagonist at dopamine D3 receptors. This compound has shown potential in reducing cocaine self-administration in animal models .
准备方法
The synthesis of Dopamine D3 Receptor Agonist 13a involves a bitopic molecular approach, combining a primary pharmacophore with a secondary pharmacophore to achieve high affinity and selectivity for the D3 receptor . The preparation method for in vivo studies includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
化学反应分析
Dopamine D3 Receptor Agonist 13a undergoes various chemical reactions, including:
Reduction: It can be reduced by alcohol dehydrogenase.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include aldehyde dehydrogenase, alcohol dehydrogenase, and various oxidizing and reducing agents. The major products formed from these reactions are DOPAC and DOPET .
科学研究应用
Dopamine D3 Receptor Agonist 13a has several scientific research applications:
作用机制
Dopamine D3 Receptor Agonist 13a exerts its effects by selectively targeting the dopamine D3 receptor. It acts as a partial agonist at dopamine D2 receptors and as an antagonist at dopamine D3 receptors . The compound binds to the D3 receptor, modulating dopaminergic signaling pathways involved in reward, motivation, and cognitive functions .
相似化合物的比较
Dopamine D3 Receptor Agonist 13a is unique in its high selectivity for the D3 receptor over other dopamine receptors such as D1, D2, and D4 . Similar compounds include:
Bromocriptine: A D2/D3 receptor agonist used in the treatment of Parkinson’s disease.
Cariprazine: A partial agonist at D2 and D3 receptors, used as an antipsychotic drug.
R-VK4-116 and R-VK4-40:
This compound stands out due to its specific targeting of the D3 receptor, making it a valuable tool for research and potential therapeutic applications.
生物活性
Dopamine D3 receptor (D3R) agonists, particularly compound 13a, have garnered attention for their potential therapeutic applications in neuropsychiatric disorders, addiction, and Parkinson's disease. This article delves into the biological activity of D3R agonist 13a, summarizing key findings from various studies, including binding affinities, pharmacological effects, and implications for treatment.
Overview of Dopamine D3 Receptors
Dopamine receptors are classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D3 receptor is primarily located in the limbic system and is implicated in reward and reinforcement pathways. Its selective modulation is of interest for treating conditions such as addiction, schizophrenia, and mood disorders. The development of selective D3R agonists like compound 13a represents a significant advancement in pharmacotherapy targeting these pathways.
Binding Affinity and Selectivity
Compound 13a has demonstrated high selectivity for the D3 receptor compared to other dopamine receptor subtypes. In a comparative study, it was shown to have a binding affinity (Ki) of approximately 0.363 nM for D3R, with a selectivity ratio of D2R/D3R=8.1 and D4R/D3R=179 . This high selectivity is crucial for minimizing side effects associated with non-specific dopamine receptor activation.
Compound | D3R Affinity (nM) | D2R Affinity (nM) | Selectivity (D2/D3) | Selectivity (D4/D3) |
---|---|---|---|---|
13a | 0.363 | - | 8.1 | 179 |
Pharmacological Effects
Research indicates that D3R agonists like compound 13a can modulate dopaminergic signaling in various ways:
- Addiction Treatment : Studies have shown that selective D3R antagonists can reduce self-administration of drugs such as cocaine and heroin in animal models, suggesting that agonists may similarly influence drug-seeking behavior . Compound 13a's agonistic properties could potentially be harnessed to mitigate withdrawal symptoms or cravings.
- Parkinson’s Disease : In models of Parkinson’s disease induced by neurotoxins like MPTP, compounds targeting the D3 receptor have exhibited neuroprotective effects against dopamine depletion . This suggests that agonists like compound 13a could aid in preserving dopaminergic function in patients undergoing treatment with L-DOPA.
Case Studies
属性
分子式 |
C22H33Cl2N3O2 |
---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide |
InChI |
InChI=1S/C22H33Cl2N3O2/c1-29-16-10-21(28)25-18-7-5-17(6-8-18)9-11-26-12-14-27(15-13-26)20-4-2-3-19(23)22(20)24/h2-4,17-18H,5-16H2,1H3,(H,25,28) |
InChI 键 |
NOSXOCMQQISHPL-UHFFFAOYSA-N |
规范 SMILES |
COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。